![molecular formula C5H7NO2 B12937319 (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12937319.png)
(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4R)-2-oxa-5-azabicyclo[221]heptan-3-one is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of palladium catalysts and cyclopentene derivatives would likely be central to any industrial process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation and other transition metal catalysts for various transformations. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the palladium-catalyzed aminoacyloxylation of cyclopentenes yields oxygenated 2-azabicyclo[2.2.1]heptanes .
Applications De Recherche Scientifique
(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes.
Industry: It can be used in the production of various chemical products, including pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to produce therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-azabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the oxygen atom present in (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one.
8-azabicyclo[3.2.1]octane: This compound has a different ring structure but also contains nitrogen, making it a useful comparison for studying the effects of ring size and structure on chemical properties.
Uniqueness
The presence of both oxygen and nitrogen atoms in this compound gives it unique chemical properties that can be exploited in various applications. Its ability to undergo a wide range of chemical reactions and its potential for use in drug discovery make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C5H7NO2 |
|---|---|
Poids moléculaire |
113.11 g/mol |
Nom IUPAC |
(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C5H7NO2/c7-5-4-1-3(8-5)2-6-4/h3-4,6H,1-2H2/t3-,4-/m1/s1 |
Clé InChI |
WAWSGFGXFSUXIA-QWWZWVQMSA-N |
SMILES isomérique |
C1[C@@H]2CN[C@H]1C(=O)O2 |
SMILES canonique |
C1C2CNC1C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


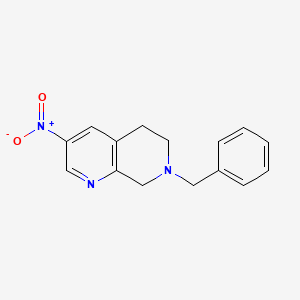
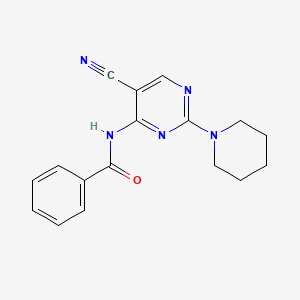
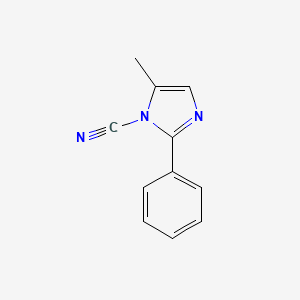
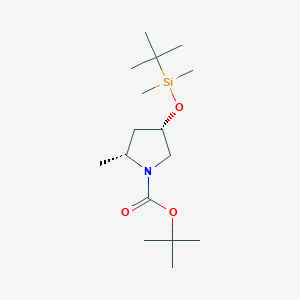

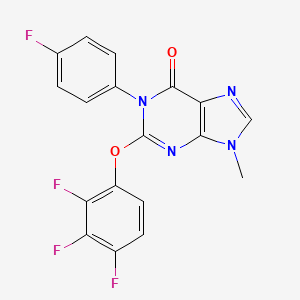
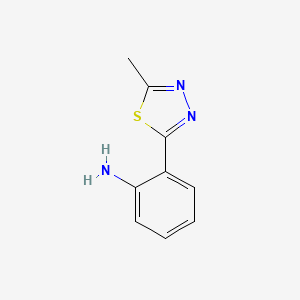
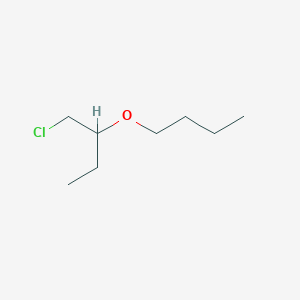
![4-Hydroxy-5-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12937283.png)


![6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B12937290.png)
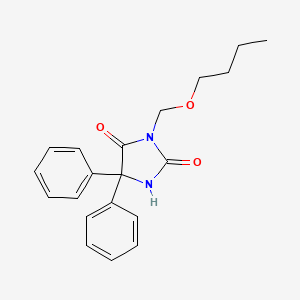
![Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12937295.png)
